![molecular formula C15H22N2O4 B2494754 2-ethoxy-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acetamide CAS No. 1396673-73-6](/img/structure/B2494754.png)
2-ethoxy-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acetamide
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Overview
Description
"2-ethoxy-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acetamide" belongs to a class of compounds that often exhibit significant biological activities. The furan and piperidine moieties present in this compound are common in pharmaceuticals and materials science due to their diverse chemical properties and reactivity patterns. The synthesis and functionalization of such compounds are critical for developing new therapeutic agents and materials.
Synthesis Analysis
The synthesis of compounds similar to "this compound" typically involves multi-step organic reactions, including condensation, amide bond formation, and etherification. For instance, compounds with piperazine and piperidine rings have been synthesized through reactions like the Williamson ether synthesis and subsequent aminolysis steps (Li Ming-zhu, 2008).
Molecular Structure Analysis
The molecular structure of compounds containing furan and acetamide groups has been studied using techniques like X-ray crystallography, revealing how these functional groups impact the compound's overall geometry and intermolecular interactions. For example, the crystal structure of a related compound, "2-cyano-N-(furan-2-ylmethyl)acetamide," shows specific orientations and hydrogen bonding patterns that could influence the compound's reactivity and physical properties (S. Subhadramma et al., 2015).
properties
IUPAC Name |
2-ethoxy-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-2-20-11-14(18)16-9-12-3-6-17(7-4-12)15(19)13-5-8-21-10-13/h5,8,10,12H,2-4,6-7,9,11H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOXBRBFAASJJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC1CCN(CC1)C(=O)C2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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